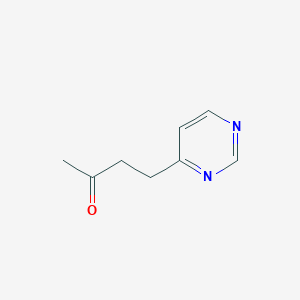

4-(Pyrimidin-4-yl)butan-2-one

Description

4-(Pyrimidin-4-yl)butan-2-one (C₈H₁₀N₂O, molecular weight: 150.18 g/mol) is a pyrimidine derivative characterized by a ketone group at position 2 of a butanone chain and a pyrimidine ring at position 4 (IUPAC name: 4-pyrimidin-4-ylbutan-2-one) . Its structure combines the aromatic nitrogen heterocycle of pyrimidine with a flexible aliphatic chain, enabling diverse chemical reactivity and biological interactions.

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-pyrimidin-4-ylbutan-2-one |

InChI |

InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-5-9-6-10-8/h4-6H,2-3H2,1H3 |

InChI Key |

SAOKIRCLCCNNQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=NC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-4-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine with butanone under specific conditions. For instance, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds through nucleophilic substitution, where the pyrimidine ring acts as a nucleophile, attacking the carbonyl carbon of butanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-4-yl)butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The pyrimidine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield 4-(Pyrimidin-4-yl)butanoic acid, while reduction may produce 4-(Pyrimidin-4-yl)butan-2-ol.

Scientific Research Applications

4-(Pyrimidin-4-yl)butan-2-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound may be used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-4-yl)butan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby modulating biological processes. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Key Properties :

- Chemical Reactivity : The carbonyl group undergoes oxidation (to carboxylic acids) and reduction (to alcohols), while the pyrimidine ring participates in substitution reactions .

- Applications :

- Medicinal Chemistry : Acts as a building block for compounds targeting neurological disorders and cancer .

- Materials Science : Used in developing electronic or optical materials .

- Biological Research : Studied for antimicrobial and anti-inflammatory properties .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Features

The following table compares 4-(Pyrimidin-4-yl)butan-2-one with analogous pyrimidine derivatives, highlighting structural differences and their implications:

| Compound Name | Structural Variation vs. Target Compound | Key Properties/Applications | Reference |

|---|---|---|---|

| 4-(Pyrimidin-2-yl)butan-2-one | Pyrimidine ring substitution at position 2 vs. 4 | Altered electronic properties; potential differences in enzyme binding . | |

| 4-(Pyrimidin-4-yl)butan-1-ol | Ketone replaced with primary alcohol | Higher polarity; potential for enhanced solubility but reduced membrane permeability . | |

| 4-(Pyrimidin-2-ylamino)butanoic acid | Pyrimidin-2-ylamino group + carboxylic acid | Increased acidity; applications in metal chelation or prodrug design . | |

| 4-(Pyrazin-2-yl)butanoic acid | Pyrimidine replaced with pyrazine | Distinct electronic profile; explored as a therapeutic agent due to improved receptor interactions . | |

| 4-(Benzylamino)butan-2-one | Pyrimidine replaced with benzylamine | Enhanced cytotoxicity; studied for enzyme inhibition . |

Reactivity and Functional Group Analysis

Ketone vs. Alcohol/Amine Derivatives :

- The ketone in this compound allows for redox reactions, unlike its alcohol or amine analogues. For example, reduction yields 4-(Pyrimidin-4-yl)butan-2-ol, which may exhibit different pharmacokinetics .

- Substitution at the pyrimidine ring (e.g., 2-yl vs. 4-yl) alters electronic effects. Pyrimidin-4-yl derivatives may engage in stronger π-π stacking interactions in biological systems .

- Impact of Additional Functional Groups: Carboxylic Acid Moieties (e.g., 4-(Pyrimidin-2-ylamino)butanoic acid): Introduce hydrogen-bonding capability, enhancing interactions with enzymes or receptors .

Biological Activity

4-(Pyrimidin-4-yl)butan-2-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency of the process.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anti-inflammatory properties. For instance, a series of pyrimidine derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The results indicated that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting potent anti-inflammatory activity .

Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Compound A | 0.05 ± 0.02 | 0.03 ± 0.01 |

| Compound B | 0.06 ± 0.03 | 0.02 ± 0.01 |

Antitumor Activity

In addition to anti-inflammatory effects, derivatives of this compound have shown promising antitumor activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For example, one study reported that a derivative exhibited IC50 values ranging from 3.72 μM to 9.23 μM across these cell lines, indicating significant cytotoxicity .

Table 2: Antitumor Activity of Pyrimidine Derivatives

| Compound | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) |

|---|---|---|---|

| Compound C | 5.29 ± 0.58 | 3.72 ± 0.91 | 9.23 ± 0.56 |

| Compound D | 6.00 ± 0.45 | 4.00 ± 0.80 | 8.00 ± 0.70 |

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is closely linked to their chemical structure. Studies indicate that substituents on the pyrimidine ring significantly influence both anti-inflammatory and antitumor activities. For instance, electron-donating groups enhance the potency against COX enzymes and cancer cell lines .

Case Studies

- Anti-inflammatory Studies : In a carrageenan-induced paw edema model, several pyrimidine derivatives were evaluated for their ability to reduce inflammation in vivo, showing significant reductions in edema compared to control groups .

- Antitumor Studies : A series of novel compounds based on the structure of this compound were synthesized and tested against various cancer cell lines, revealing a clear correlation between structural modifications and enhanced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.